N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-15(10-1-2-13-14(5-10)22-9-21-13)16-6-11-7-19(18-17-11)12-3-4-23-8-12/h1-5,7-8H,6,9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASMHLABOQJZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide”, is a synthetic thiophene derivative. Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions. .
Mode of Action
Thiophene derivatives have been reported to exhibit diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer. The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biological Activity
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure that combines a thiophene ring, a 1,2,3-triazole ring, and a benzo[d][1,3]dioxole moiety. The synthesis typically involves multi-step processes including:
- Formation of the 1,2,3-triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Attachment of the thiophene ring through palladium-catalyzed cross-coupling reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of triazole compounds can inhibit the proliferation of cancer cells. For instance:
- In vitro studies demonstrated that related triazole compounds exhibited significant cytotoxicity against multiple cancer cell lines including human colon adenocarcinoma and breast cancer cells. The IC50 values for these compounds ranged from 10 to 100 µM depending on the specific structure and substitution patterns .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 (Colon) | 25 |
| Compound B | MCF7 (Breast) | 30 |
| Compound C | A549 (Lung) | 20 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Triazoles are known to exhibit antifungal and antibacterial activities. Preliminary studies suggest that modifications in the triazole structure can enhance these effects.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation or microbial growth.
- Receptor Modulation : It could interact with various receptors to modulate cellular signaling pathways.
Case Studies
Several case studies highlight the effectiveness of similar compounds in therapeutic contexts:
- Study on HIV Inhibition :
- Anti-inflammatory Effects :
Preparation Methods
Molecular Architecture
The target compound consists of three distinct regions:
- Benzo[d]dioxole-5-carboxamide : A bicyclic aromatic system with a carboxamide group at position 5.
- 1,2,3-Triazole core : A five-membered aromatic ring with nitrogen atoms at positions 1, 2, and 3.
- Thiophen-3-yl substituent : A sulfur-containing heterocycle attached to the triazole’s N1 position.
Retrosynthetically, the molecule can be dissected into:
Isomerism Considerations
The reported PubChem entry (CID 122245665) describes the thiophen-2-yl isomer, whereas the query specifies thiophen-3-yl . This positional isomerism necessitates careful regiochemical control during azide preparation and cycloaddition steps to avoid byproducts.
Synthesis of Intermediate Components
Preparation of Thiophen-3-yl Azide
Thiophene derivatives are functionalized via diazotization and azide substitution. For thiophen-3-amine :
- Diazotization : Treat thiophen-3-amine with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
- Azide Formation : React with NaN₃, yielding thiophen-3-yl azide.
Key Challenges :
Synthesis of Benzo[d]dioxole-5-Carboxylic Acid
Piperonylic acid (benzo[d]dioxole-5-carboxylic acid) is commercially available but can be synthesized via:
- Oxidation of Piperonal : Piperonal (3,4-methylenedioxybenzaldehyde) is oxidized with KMnO₄ in acidic conditions to the carboxylic acid.
- Purification : Recrystallization from ethanol/water yields >95% purity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Triazole Formation
The 1,2,3-triazole core is constructed via CuAAC between thiophen-3-yl azide and propargylamine :
$$
\text{Thiophen-3-yl-N}3 + \text{HC≡C-CH}2\text{NH}_2 \xrightarrow{\text{CuSO₄, Sodium Ascorbate}} \text{1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methylamine}
$$
| Parameter | Value |
|---|---|
| Solvent | t-BuOH/H₂O (1:1) |
| Catalyst | CuSO₄·5H₂O (10 mol%) |
| Reducing Agent | Sodium ascorbate (20 mol%) |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 82–85% |
Advantages :
- Regioselective 1,4-disubstituted triazole formation.
- Aqueous conditions minimize byproducts.
Amide Coupling Strategies
Carboxylic Acid Activation
Coupling with Triazole-Methylamine
The activated acid reacts with 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methylamine:
$$
\text{Benzo[d]dioxole-5-COCl} + \text{H}2\text{N-CH}2-\text{Triazole-Thiophene} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
$$
Comparative Data :
| Activation Method | Base | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Oxalyl Chloride | Et₃N | DCM | 0°C | 88% |
| EDC/HOBt | DIPEA | DMF | 25°C | 75% |
EDC/HOBt Advantages :
- Mild conditions preserve acid-sensitive groups.
- Reduced racemization risk.
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted amine and azide.
- Recrystallization : Ethanol/water yields crystals with >99% HPLC purity.
Spectroscopic Validation
Challenges and Optimization Opportunities
Regiochemical Control
- Thiophene Azide Isomerism : Use directing groups (e.g., nitro) during diazotization to favor 3-substitution.
- Triazole Orientation : CuAAC exclusively yields 1,4-triazoles; Ru-catalyzed methods are unsuitable for this substrate.
Q & A
Basic: What are the key steps and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), using a thiophene-3-yl azide and a terminal alkyne derivative .
- Step 2 : Functionalization of the triazole with a benzo[d][1,3]dioxole-5-carboxamide group via nucleophilic substitution or amide coupling. Solvents like DMF or acetonitrile, and bases such as K₂CO₃, are often employed .
- Optimization : Ultrasound-assisted methods can enhance reaction rates and yields compared to traditional heating .
Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (not explicitly reported for this compound but standard for analogous triazoles) .
Basic: How can researchers screen its biological activity in preliminary studies?
- In vitro assays : Use cellular models (e.g., cancer cell lines) for cytotoxicity screening. Dose-response curves (IC₅₀ values) are generated via MTT or resazurin assays .
- Enzyme inhibition : Test interactions with targets like kinases or proteases using fluorogenic substrates .
Intermediate: How can solubility limitations be addressed during biological testing?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the benzo[d][1,3]dioxole moiety while preserving bioactivity .
Intermediate: How to resolve contradictions in reported biological activity across similar triazole derivatives?
- Control experiments : Verify assay conditions (e.g., pH, serum content) that may alter compound stability .
- Structural benchmarking : Compare substituent effects; e.g., thiophen-3-yl vs. thiophen-2-yl moieties may differentially engage hydrophobic pockets in target proteins .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the benzo[d][1,3]dioxole with other aromatic systems (e.g., pyridine, indole) to probe electronic effects .
- Substituent tuning : Vary the thiophene’s substitution pattern (e.g., 3-yl vs. 2-yl) and assess impact on binding affinity .
- Pharmacophore mapping : Use computational tools like Schrödinger’s Phase to identify critical hydrogen-bonding or π-π stacking interactions .
Advanced: How can molecular docking predict interactions with biological targets?
- Target selection : Prioritize proteins with known triazole-binding pockets (e.g., kinases, GPCRs).
- Software protocols : Use AutoDock Vina or GOLD with force fields optimized for heterocycles. Validate docking poses with molecular dynamics simulations (e.g., AMBER) .
- Limitations : Account for ligand flexibility and solvation effects, which may reduce prediction accuracy .
Advanced: What considerations apply when transitioning from in vitro to in vivo studies?
- Pharmacokinetics : Assess metabolic stability via liver microsome assays. Modify labile groups (e.g., ester linkages) to improve half-life .
- Toxicity screening : Use zebrafish or rodent models to evaluate acute toxicity and organ-specific effects .
Advanced: How to optimize reaction yields for scale-up synthesis?
- Catalyst screening : Test alternative catalysts (e.g., Ru-based systems) for Huisgen cycloaddition to improve regioselectivity .
- Process intensification : Employ flow chemistry to enhance heat/mass transfer and reduce side reactions .
Advanced: What biochemical assays elucidate the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
